molecular formula C7H14O4S B2966716 rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate CAS No. 2307781-26-4

rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate

Cat. No.: B2966716
CAS No.: 2307781-26-4
M. Wt: 194.25
InChI Key: MADASEHUCLKZHJ-RQJHMYQMSA-N
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Description

rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate: is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate typically involves the reaction of rac-(2R,4S)-2-methyloxan-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: The major products are the corresponding substituted oxanes.

    Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s stereochemistry also plays a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • rac-(2R,4S)-2-methyloxan-4-ol
  • rac-(2R,4S)-2-methyloxan-4-amine hydrochloride

Comparison: rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to its analogs. The methanesulfonate group makes it more reactive in nucleophilic substitution reactions, whereas the hydroxyl or amine groups in its analogs may lead to different reactivity profiles .

Properties

IUPAC Name

[(2R,4S)-2-methyloxan-4-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-6-5-7(3-4-10-6)11-12(2,8)9/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADASEHUCLKZHJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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